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Compound of Interest

Compound Name: BMS-986104 hydrochloride

Cat. No.: B606282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

BMS-986104 hydrochloride is a selective sphingosine-1-phosphate receptor 1 (S1P1) partial

agonist, developed as a next-generation modulator for autoimmune diseases. Its therapeutic

efficacy is attributed to the functional antagonism of S1P1, leading to the sequestration of

lymphocytes in lymphoid organs. A key aspect of its preclinical validation is the demonstration

of high specificity for S1P1 over other S1P receptor subtypes, which is crucial for a favorable

safety profile, particularly concerning cardiovascular effects often associated with S1P3

modulation. This guide provides a comparative analysis of BMS-986104's specificity, supported

by experimental data and detailed protocols.

Comparative Analysis of Receptor Specificity
The specificity of BMS-986104 is primarily determined through in vitro functional assays that

measure the potency (EC50) of its active phosphate metabolite, BMS-986104-P, at each of the

five S1P receptor subtypes. A higher EC50 value indicates lower potency. The following table

summarizes the functional activity of BMS-986104-P in comparison to the first-generation S1P

modulator, Fingolimod (FTY720-P), and other second-generation modulators.
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Compound
S1P1 EC50
(nM)

S1P2 EC50
(nM)

S1P3 EC50
(nM)

S1P4 EC50
(nM)

S1P5 EC50
(nM)

BMS-986104-

P
0.14 >10000 >10000 400 1.1

FTY720-P

(Fingolimod-

P)

0.33 >10000 0.55 1.1 0.29

Siponimod 0.39 >10000 >10000 >10000 1.2

Ozanimod 0.27 >10000 >10000 >10000 4.0

Ponesimod 0.42 >10000 3.4 1200 10.3

Data compiled from multiple sources. EC50 values represent the concentration of the

compound that elicits a half-maximal response in functional assays (e.g., GTPγS binding).

The data clearly indicates that BMS-986104-P is highly potent at S1P1 and S1P5, with

significantly less activity at S1P4 and negligible activity at S1P2 and S1P3 at concentrations up

to 10,000 nM. This high selectivity for S1P1 over S1P3 is a key differentiator from the less

selective Fingolimod and is predictive of a reduced risk of bradycardia.[1]

Signaling Pathway and Biased Agonism
BMS-986104 acts as a partial agonist at the S1P1 receptor, exhibiting biased signaling. This

means it preferentially activates certain downstream signaling pathways over others.

Specifically, it is a potent agonist for G-protein-dependent signaling, which is responsible for

lymphocyte sequestration, but a weaker partial agonist for β-arrestin recruitment, which is

associated with receptor internalization and degradation. This biased agonism is thought to

contribute to its improved safety profile compared to full agonists like Fingolimod.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26985316/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

S1P1 Receptor

Gαi/oβγActivates

β-Arrestin

Recruits (Weakly)BMS-986104-P Binds to

Adenylate CyclaseInhibits ↓ cAMP Lymphocyte Sequestration
(Therapeutic Effect)

Receptor Internalization
(Partial Agonism)

ERK Phosphorylation
(Partial Agonism)

Click to download full resolution via product page

S1P1 Receptor Signaling Pathway for BMS-986104-P.

Experimental Workflows for Specificity Validation
Validating the specificity of BMS-986104 involves a series of in vitro assays to determine its

functional activity at different S1P receptor subtypes and its downstream signaling effects.
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Experimental Workflow for BMS-986104 Specificity Validation.
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Experimental Protocols
Below are detailed methodologies for the key experiments used to validate the specificity of

BMS-986104 hydrochloride.

GTPγS Binding Assay
This assay measures the activation of G-proteins upon agonist binding to S1P receptors.

Cell Lines: CHO-K1 or HEK293 cells stably expressing individual human S1P receptor

subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5).

Membrane Preparation:

Culture cells to confluency.

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM

MgCl2).

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the supernatant at high speed to pellet the cell membranes.

Resuspend the membrane pellet in assay buffer and determine protein concentration.

Assay Procedure:

In a 96-well plate, add assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2,

1 mM DTT, 0.1% BSA, and 10 µM GDP).

Add serial dilutions of BMS-986104-P or other test compounds.

Add cell membranes (5-10 µg of protein per well).

Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

Incubate for 60 minutes at 30°C.
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Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell

harvester.

Wash the filters with ice-cold wash buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding (in the presence of excess

unlabeled GTPγS).

Plot the specific binding as a function of compound concentration and fit the data to a

sigmoidal dose-response curve to determine the EC50 value.

cAMP Functional Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of S1P1

receptor activation via Gi.

Cell Line: CHO-K1 cells stably co-expressing the human S1P1 receptor and a cAMP-

responsive reporter system (e.g., CRE-luciferase).

Assay Procedure:

Plate cells in a 96-well plate and allow them to attach overnight.

Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor

(e.g., IBMX) to prevent cAMP degradation.

Add serial dilutions of BMS-986104-P or other test compounds.

Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP

production.

Incubate for 30-60 minutes at 37°C.
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Lyse the cells and measure the intracellular cAMP levels using a commercially available

kit (e.g., HTRF, ELISA, or luciferase-based).

Data Analysis:

Plot the inhibition of forskolin-stimulated cAMP production as a function of compound

concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P1 receptor.

Cell Line: U2OS or HEK293 cells engineered to express the S1P1 receptor fused to a

protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-

arrestin assay).

Assay Procedure:

Plate cells in a 96-well plate and incubate overnight.

Add serial dilutions of BMS-986104-P or other test compounds.

Incubate for 90 minutes at 37°C.

Add the detection reagents according to the manufacturer's protocol.

Incubate for 60 minutes at room temperature.

Measure the chemiluminescent signal using a plate reader.

Data Analysis:

Plot the luminescent signal as a function of compound concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Receptor Internalization Assay
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This assay quantifies the agonist-induced internalization of the S1P1 receptor from the cell

surface.

Cell Line: HEK293 or CHO cells stably expressing a tagged S1P1 receptor (e.g., N-

terminally FLAG- or HA-tagged).

Assay Procedure:

Plate cells in a 96-well plate and grow to confluency.

Incubate cells with serial dilutions of BMS-986104-P or other test compounds for a defined

period (e.g., 30-60 minutes) at 37°C to allow for receptor internalization.

Place the plate on ice to stop internalization.

Incubate the non-permeabilized cells with a primary antibody against the extracellular tag.

Wash the cells to remove unbound primary antibody.

Incubate with a fluorescently labeled secondary antibody.

Wash the cells and fix them.

Quantify the cell surface receptor levels using a high-content imager or a flow cytometer.

Data Analysis:

Calculate the percentage of receptor internalization relative to the vehicle-treated control.

Plot the percentage of internalization as a function of compound concentration and fit the

data to a sigmoidal dose-response curve to determine the EC50 value.

ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a

downstream signaling event partially mediated by β-arrestin upon S1P1 activation.

Cell Line: HEK293 or CHO cells expressing the human S1P1 receptor.
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Assay Procedure:

Plate cells in a 96-well plate and serum-starve overnight.

Treat cells with serial dilutions of BMS-986104-P or other test compounds for a short

period (e.g., 5-15 minutes) at 37°C.

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

Measure the levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates using

a sandwich ELISA, Western blotting, or an in-cell Western assay.

Data Analysis:

Normalize the p-ERK signal to the total ERK signal.

Plot the normalized p-ERK levels as a function of compound concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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